N-(3-methylbutan-2-yl)-2-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-6-4-5-7-11(10)13(14)15/h4-9,12H,1-3H3 |
InChI Key |
HBPSTNGDALJIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Established Synthetic Routes for 2-Nitroaniline (B44862) Scaffolds
The construction of the 2-nitroaniline core is a well-documented process in chemical literature. The primary methods involve the manipulation of substituted benzene (B151609) rings, with amination and C-N coupling reactions being the most prominent.
Amination Reactions
A cornerstone in the synthesis of 2-nitroaniline is the nucleophilic aromatic substitution (SNAr) reaction. The commercial preparation of 2-nitroaniline often involves the reaction of 2-nitrochlorobenzene with ammonia. This reaction is typically carried out under high temperature and pressure.
Another approach involves the direct nitration of aniline (B41778). However, this method is often inefficient as the amino group is protonated under the acidic conditions, leading to the formation of the anilinium ion and directing nitration to the meta position. To circumvent this, the amino group can be protected, for instance as an acetanilide (B955). Nitration of acetanilide followed by hydrolysis can yield 2-nitroaniline, although the steric hindrance of the amide group can limit the yield of the ortho isomer. A more effective strategy involves the sulfonation of aniline to block the para position, which can increase the yield of the ortho-nitro product upon nitration to as high as 56%. nih.gov
A less common but viable method is the desulfonation of 2-nitroaniline-4-sulfonic acid. This reaction can be achieved by heating the sulfonic acid derivative in a high-boiling polar solvent with an acid like phosphoric acid.
Transition Metal-Catalyzed C-N Coupling Reactions
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a particularly versatile method for coupling amines with aryl halides or triflates. numberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance, allowing for the presence of functionalities like nitro groups. numberanalytics.com While traditionally used for aryl amines, advancements in ligand design have expanded its scope to include the coupling of alkylamines.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.
Targeted Synthesis of N-(3-methylbutan-2-yl)-2-nitroaniline
The introduction of the 3-methylbutan-2-yl group onto the 2-nitroaniline scaffold presents specific challenges, primarily due to the steric bulk of this secondary alkyl group and its inherent chirality.
Reaction Pathways and Optimization of Synthetic Conditions
The most direct approach for the synthesis of This compound would be the nucleophilic aromatic substitution of a 2-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with 3-methyl-2-butanamine. However, the sterically hindered nature of the secondary amine may necessitate harsh reaction conditions, potentially leading to side reactions.
A more promising strategy involves the use of palladium-catalyzed Buchwald-Hartwig amination. The coupling of an aryl halide, such as 2-bromo- or 2-iodonitrobenzene, with 3-methyl-2-butanamine would be the key step. The optimization of this reaction would be critical and would involve screening various palladium precatalysts, phosphine ligands, bases, and solvents. For sterically demanding couplings, specialized ligands such as those from the Buchwald or Hartwig groups would likely be required.
Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions that could be adapted for the synthesis of the target molecule.
| Catalyst System (Palladium Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Aryl bromides and primary/secondary amines | nih.gov |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Aryl bromides and primary amines | cmu.edu |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 80-110 | Aryl chlorides and secondary amines | nih.gov |
This table presents generalized conditions and the optimal parameters for the synthesis of this compound would need to be determined experimentally.
Derivatization and Functionalization Approaches
Once This compound is synthesized, it can be further modified at several positions to generate a library of related compounds.
The most common derivatization involves the reduction of the nitro group to an amino group, which would yield N1-(3-methylbutan-2-yl)benzene-1,2-diamine . This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon, or chemical reduction with reagents like tin(II) chloride or sodium dithionite. nih.gov The resulting diamine is a valuable precursor for the synthesis of benzimidazoles, which are important heterocyclic scaffolds in medicinal chemistry.
The amino group of the 2-nitroaniline can also undergo various reactions. For instance, it can be acylated to form amides or sulfonated to form sulfonamides. Collisional activation of protonated N-alkyl-2-nitroanilines has been shown to lead to intramolecular oxidation of the alkyl chain. nih.gov
Functionalization of the aromatic ring can also be envisioned. The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the amino group is an activating, ortho-, para-director. The combined electronic effects of these two groups, along with the steric influence of the bulky N-alkyl substituent, would dictate the regioselectivity of further substitution reactions on the benzene ring. Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been shown to occur with high ortho regioselectivity to the nitro group. nih.gov
Formation of Metal Complexes with Aniline Derivatives
Aniline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center. In the case of this compound, the presence of the nitro group and the bulky N-alkyl substituent influences the electronic properties and steric environment of the aniline nitrogen, which in turn affects the coordination behavior and the geometry of the resulting metal complexes.
Research has demonstrated the synthesis of metal complexes from various aniline derivatives, including those with nitro substituents. fud.edu.ngnih.gov For instance, complexes of Iron (Fe), Copper (Cu), Zinc (Zn), Antimony (Sb), and Tin (Sn) have been successfully synthesized using a 2-nitroaniline derivative of 3,4,5-trihydroxybenzoic acid. fud.edu.ng The general approach involves the reaction of the aniline derivative with a metal salt, often in a suitable solvent like methanol (B129727) or ethanol (B145695). chemrevlett.com The coordination can occur directly through the aniline nitrogen or through a modified functional group, such as an azomethine nitrogen in a Schiff base ligand derived from the aniline. fud.edu.ngchemrevlett.com
The coordination of the metal ion to the ligand is typically confirmed through spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, which shows a shift in the characteristic bands of the functional groups involved in bonding. nih.gov For this compound, the amino group could coordinate directly to a metal ion, or it could first be transformed into a Schiff base, whose imine nitrogen and another donor atom (like a phenolic oxygen) would then chelate the metal ion. fud.edu.ngnih.gov The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligands. chemrevlett.comijpsr.com
| Precursor/Ligand | Metal Salt(s) | Resulting Complex Type | Key Findings & Characterization | Reference(s) |
| 2-nitroaniline derivative | Fe, Cu, Zn, Sb, Sn salts | Coordination Complexes | Structures confirmed by IR and 1HNMR spectral analysis. | fud.edu.ngnih.gov |
| Schiff base from 2-nitroaniline | Co(II) acetate, Cu(II) acetate | M:L ratio of 1:2 | Coordination via azomethine nitrogen and hydroxyl oxygen; non-electrolytic nature. | fud.edu.ng |
| Azo-imine ligand | Nickel(II) chloride | Dinickel(II) complex | Highly distorted octahedral geometry around each Ni(II) ion. | chemrevlett.com |
| Isatin & p-nitroaniline Schiff base | Co(II), Ni(II), Cu(II), Zn(II) salts | Mixed Ligand Complexes | Tetrahedral geometry assigned for all complexes. | ijpsr.com |
Integration into Heterocyclic Systems and Libraries
The ortho-disubstituted pattern of this compound, where an amino group is adjacent to a nitro group, makes it an ideal starting material for the synthesis of nitrogen-containing heterocyclic compounds, most notably benzotriazoles.
Benzotriazole (B28993) Precursors
The classical synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine followed by intramolecular cyclization. scribd.com A common pathway to obtain the required diamine is the reduction of an ortho-nitroaniline. For this compound, the nitro group can be reduced to a primary amine, yielding N1-(3-methylbutan-2-yl)benzene-1,2-diamine. This intermediate can then undergo diazotization, typically using sodium nitrite (B80452) in an acidic medium (like acetic or hydrochloric acid), to form a diazonium salt which spontaneously cyclizes to yield the corresponding N-substituted benzotriazole. scribd.commdpi.com
This synthetic strategy is robust and widely employed for creating a variety of substituted benzotriazoles. mdpi.comresearchgate.net For example, commercially available o-nitroaniline is commonly treated with sodium nitrite and hydrochloric acid to form a diazo compound, which is then coupled and reduced to form the benzotriazole ring system. mdpi.com The reaction conditions are generally mild, and the process can be adapted for continuous-flow methods to handle potentially unstable intermediates safely. researchgate.net The N-(3-methylbutan-2-yl) substituent would be retained throughout this sequence, leading directly to N-(3-methylbutan-2-yl)-1H-benzotriazole.
| Precursor | Reagents | Intermediate | Product | Key Methodological Step | Reference(s) |
| o-Nitroaniline | 1. Reduction (e.g., with Zinc dust/NaOH or Formamidinesulfinic acid) 2. NaNO₂, HCl | o-Phenylenediamine | Benzotriazole | Reductive cyclization | mdpi.com |
| o-Phenylenediamine | NaNO₂, Glacial Acetic Acid | Diazonium salt | Benzotriazole | Diazotization and spontaneous cyclization | scribd.com |
| 1,2-aryldiamines | Polymer-supported nitrite, p-tosic acid | Diazonium salt | N-unsubstituted benzotriazoles | Diazotization and intramolecular cyclization | researchgate.net |
Hydrofuroquinoline Libraries
While direct synthesis of hydrofuroquinoline libraries from this compound is not explicitly detailed, nitroanilines are key precursors in combinatorial processes for preparing such libraries. A general two-step process involves first forming an imine intermediate, which is subsequently reacted with a dihydrofuran derivative in the presence of an acid catalyst (e.g., trifluoroacetic acid and ferric chloride) to construct the hydrofuroquinoline scaffold. Although the patent literature focuses on other substituted nitroanilines, the fundamental chemistry is applicable. The amino group of a nitroaniline is condensed with an aldehyde to form the imine, which then undergoes the key cyclization reaction.
Preparation of Schiff Base Ligands from Nitroaniline Precursors
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary or secondary amine with an aldehyde or ketone. rsisinternational.orgisca.in this compound, being a secondary amine, can react with carbonyl compounds to form the corresponding Schiff base. These reactions are often catalyzed by a few drops of acid or base and may require heating or refluxing in a solvent like ethanol. fud.edu.ngisca.in
The synthesis of Schiff bases from nitroaniline precursors is a well-documented process. fud.edu.ngrsisinternational.orgnih.gov For example, 2-nitroaniline has been condensed with 2-hydroxy-1-naphthaldehyde (B42665) to produce a Schiff base ligand. fud.edu.ng Similarly, m-nitroaniline can be reacted with benzaldehyde (B42025) in ethanol with a sodium hydroxide (B78521) catalyst to yield the desired product after several hours of reflux. isca.in The resulting imine functionality is a key feature, as the nitrogen atom is basic and can coordinate to metal ions, making these Schiff bases excellent ligands for the formation of metal complexes. fud.edu.ngrsisinternational.org
The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to produce the stable imine. isca.in The formation of the Schiff base can be confirmed by spectroscopic methods, particularly FTIR, by observing the appearance of a characteristic absorption band for the C=N (azomethine) group, typically in the range of 1620-1690 cm⁻¹. fud.edu.ng
| Amine Precursor | Carbonyl Compound | Solvent/Catalyst | Product Type | Key Characterization | Reference(s) |
| p-Nitroaniline | Benzaldehyde | Not specified | Schiff Base & Metal Complexes | Formation confirmed by UV-Vis and FTIR spectroscopy. | rsisinternational.org |
| m-Nitroaniline | Benzaldehyde | Ethanol / NaOH | Schiff Base & Metal Complexes | Product obtained after 4 hours of reflux. | isca.in |
| 2-Nitroaniline | 2-Hydroxy-1-naphthaldehyde | Ethanol / H₂SO₄ | Schiff Base Ligand | Coordination via azomethine nitrogen confirmed by IR. | fud.edu.ng |
| 2-methyl-3-nitroaniline | 5-nitrothiophene-2-carbaldehyde | Ethanol | Schiff Base | Product obtained by refluxing for 5 hours. | nih.gov |
| p-Nitroaniline | Isatin | Ethanol | Schiff Base Ligand | Used to synthesize mixed ligand metal complexes. | ijpsr.com |
Chemical and Physical Properties
While specific experimental data for N-(3-methylbutan-2-yl)-2-nitroaniline is not widely available in the public domain, its properties can be predicted based on the known characteristics of similar compounds like 2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555).
| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline | This compound (Predicted) |
| Molecular Formula | C₆H₆N₂O₂ chempanda.com | C₆H₆N₂O₂ wikipedia.org | C₆H₆N₂O₂ chemeurope.com | C₁₁H₁₆N₂O₂ |
| Molar Mass | 138.12 g/mol chempanda.com | 138.12 g/mol wikipedia.org | 138.12 g/mol chemeurope.com | 208.26 g/mol |
| Appearance | Orange-yellow solid chempanda.com | Yellow solid wikipedia.org | Yellow or brown powder chemeurope.com | Likely a yellow to orange solid |
| Melting Point | 71.5 °C chempanda.com | 114 °C wikipedia.org | 146-149 °C chemeurope.com | Expected to be a solid at room temperature |
| Boiling Point | 284 °C chempanda.com | 306 °C wikipedia.org | 332 °C chemeurope.com | Expected to be higher than 2-nitroaniline |
| Solubility in Water | 0.13 g/100 mL chempanda.com | 0.1 g/100 mL wikipedia.org | <0.1 g/100 mL chemeurope.com | Expected to have low water solubility |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For N-(3-methylbutan-2-yl)-2-nitroaniline, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide significant insights into its molecular characteristics.
The initial step in the computational analysis involves the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, a significant feature would be the intramolecular hydrogen bond between the amine proton and an oxygen atom of the ortho-nitro group, which would influence the planarity of the N-H and nitro groups relative to the benzene (B151609) ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Specific calculated data for this molecule is not available in the reviewed literature. The following represents a general expectation for similar structures.)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-N (amine) | ~1.37 - 1.40 |
| Bond Length | C-N (nitro) | ~1.45 - 1.48 |
| Bond Length | N-O (nitro) | ~1.22 - 1.25 |
| Bond Length | N-H (amine) | ~1.01 |
| Bond Angle | C-C-N (amine) | ~120 - 123 |
| Bond Angle | C-C-N (nitro) | ~118 - 121 |
| Bond Angle | O-N-O (nitro) | ~123 - 126 |
DFT calculations can predict various spectroscopic parameters. Vibrational frequency calculations would yield the theoretical infrared (IR) spectrum, allowing for the assignment of characteristic peaks, such as the N-H stretch, N-O stretches of the nitro group, and aromatic C-H and C=C vibrations. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and correlated with experimental data to confirm the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound (Note: Specific calculated data for this molecule is not available in the reviewed literature. The following represents a general expectation.)
| Spectroscopic Parameter | Predicted Value Range |
|---|---|
| ¹H NMR Chemical Shift (Ar-H) | 6.5 - 8.0 ppm |
| ¹H NMR Chemical Shift (N-H) | ~8.5 - 9.5 ppm (deshielded due to H-bonding) |
| ¹³C NMR Chemical Shift (Ar-C) | 110 - 150 ppm |
| IR Vibrational Frequency (N-H stretch) | ~3300 - 3400 cm⁻¹ (broadened by H-bonding) |
| IR Vibrational Frequency (asymmetric NO₂ stretch) | ~1500 - 1540 cm⁻¹ |
| IR Vibrational Frequency (symmetric NO₂ stretch) | ~1330 - 1370 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, particularly the nitrogen atom and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the benzene ring.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Note: Specific calculated data for this molecule is not available in the reviewed literature. The following represents a general expectation.)
| Parameter | Predicted Value Range (eV) |
|---|---|
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 |
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. dergipark.org.tr
Chemical Potential (μ): This describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): This measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 4: Predicted Global Reactivity Descriptors for this compound (Note: Specific calculated data for this molecule is not available in the reviewed literature. The following represents a general expectation.)
| Descriptor | Predicted Value Range (eV) |
|---|---|
| Chemical Potential (μ) | -4.25 to -3.75 |
| Chemical Hardness (η) | 1.75 to 2.00 |
| Global Electrophilicity Index (ω) | 4.0 to 5.5 |
Conformational Analysis and Molecular Modeling
The presence of the bulky and flexible 3-methylbutan-2-yl group introduces conformational heterogeneity to the molecule. Rotation around the C-N bond connecting the alkyl group to the aniline nitrogen, as well as rotations within the alkyl chain itself, will lead to various conformers with different energies.
Torsional strain arises from the repulsion between electron clouds of adjacent atoms in a molecule. youtube.com In this compound, significant torsional strain is expected due to the steric hindrance between the ortho-nitro group and the bulky N-alkyl substituent. This steric clash will likely force the N-alkyl group to adopt specific conformations to minimize this unfavorable interaction. This is an example of an "ortho effect," where a substituent at the ortho position sterically influences the conformation and reactivity of an adjacent functional group. The torsional strain can be quantified by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotating bond. This would reveal the most stable conformations and the energy barriers between them.
Prediction of Molecular Properties for Advanced Materials
Theoretical and computational chemistry offer powerful tools for the prediction of molecular properties, providing insights that can guide the synthesis of new materials with tailored functionalities. In the realm of advanced materials, the nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com The NLO response of a material describes its behavior in the presence of intense light, where the induced polarization is not linearly proportional to the strength of the electric field. youtube.com
For organic molecules, large NLO responses are often associated with "push-pull" systems, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. rasayanjournal.co.in In the case of this compound, the amino group (-NH-) acts as an electron donor and the nitro group (-NO2) serves as a strong electron acceptor, while the benzene ring provides the conjugated path. This intramolecular charge transfer from the donor to the acceptor is a key factor governing the magnitude of the NLO response, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO activity. researchgate.net
Computational studies on these simpler nitroaniline isomers have established that the relative positions of the donor and acceptor groups significantly influence the NLO response. researchgate.net For instance, p-NA, with its direct head-to-tail arrangement of the amino and nitro groups, generally exhibits the largest first hyperpolarizability among the simple isomers due to efficient charge transfer. researchgate.netrug.nl
The introduction of an alkyl substituent, such as the 3-methylbutan-2-yl group on the amine nitrogen of 2-nitroaniline (B44862), is expected to modulate the NLO properties. Alkyl groups are generally considered to be weakly electron-donating. This inductive effect would enhance the electron-donating strength of the amino group, potentially leading to an increased intramolecular charge transfer and, consequently, a larger first hyperpolarizability compared to the unsubstituted 2-nitroaniline.
Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are employed to calculate the components of the first hyperpolarizability tensor (β). nih.gov The total hyperpolarizability (β_tot) is then determined from these components. The results of such calculations are often compared with known reference materials like urea (B33335) to gauge their potential for NLO applications. rasayanjournal.co.in
The following table presents a summary of computationally determined first hyperpolarizability values for related nitroaniline compounds from various research studies. It is important to note that the calculated values can vary depending on the theoretical method and basis set used.
Table 1: Calculated First Hyperpolarizability (β) of Selected Nitroaniline Derivatives
Disclaimer: The following data is for related nitroaniline compounds and is intended to provide a comparative context for the potential NLO properties of this compound, for which specific data is not available.
| Compound | Computational Method | First Hyperpolarizability (β_tot) (10-30 esu) | Reference |
|---|---|---|---|
| para-Nitroaniline (p-NA) | DFT/B3LYP | ~9.2 - 20.8 | rug.nlworldscientific.com |
| ortho-Nitroaniline (o-NA) | DFT/CAM-B3LYP | ~5.0 | researchgate.net |
| meta-Nitroaniline (m-NA) | DFT/B3LYP | ~1.7 - 2.5 | researchgate.net |
| 2-Methyl-4-nitroaniline (MNA) | DFT | Value reported to have low dispersion, characteristic of organic crystals | researchgate.net |
Summary of Key Academic Findings and Contributions
Academic contributions directly concerning this compound are not extensively documented. However, significant research into the broader class of N-alkyl-2-nitroanilines offers critical insights. Studies on the synthesis of N-substituted derivatives of o-nitroaniline have been reported, establishing methodologies for their preparation. acs.org
A pivotal area of research involves the advanced characterization of these molecules. For instance, studies using mass spectrometry on protonated N-alkyl-2-nitroanilines have revealed unique and complex fragmentation pathways. nih.gov Upon collisional activation, these compounds undergo unusual intramolecular oxidation, where an oxygen atom from the nitro group is transferred to the alkyl chain. nih.gov This leads to competitive dissociation pathways, such as the elimination of carboxylic acids or alcohols corresponding to the alkyl group. nih.gov This finding is significant as it points to a sophisticated interaction between the nitro group and the N-alkyl substituent, a behavior that would almost certainly be a key feature of this compound.
While specific data for the title compound is scarce, its fundamental properties can be estimated based on its constituent parts.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₂ |
| Molar Mass | 208.26 g/mol |
| Appearance | Likely an orange or yellow crystalline solid or oil |
| Parent Compound | 2-Nitroaniline wikipedia.orgchempanda.com |
Emerging Research Avenues for this compound and Related Compounds
The unique structure of this compound suggests several promising areas for future scientific investigation.
Advanced Synthesis and Characterization: A primary research avenue would be the targeted synthesis and full characterization of this compound. This would involve establishing an optimal synthetic route, likely via the nucleophilic substitution of 2-nitrochlorobenzene with 3-methyl-2-butanamine, followed by comprehensive spectroscopic analysis (NMR, IR, UV-Vis) and determination of its physicochemical properties.
Mechanistic and Photophysical Studies: Building on existing research into N-alkyl-2-nitroanilines, a detailed investigation into the intramolecular oxygen transfer mechanism for this specific compound would be highly valuable. nih.gov Furthermore, many nitroaniline derivatives exhibit interesting photophysical properties. Research into the potential solvatochromism (color change with solvent polarity) and non-linear optical (NLO) properties of the title compound is a logical next step. N-alkyl substituted 4-nitroaniline (B120555) derivatives, for example, have been synthesized and explored for their NLO properties. osti.gov
Derivatization and Polymer Chemistry: The 2-nitroaniline core is a versatile building block. The nitro group can be reduced to an amine, converting the molecule into a diamine derivative, N¹-(3-methylbutan-2-yl)benzene-1,2-diamine. This resulting diamine could serve as a monomer for the synthesis of unique polyamides, polyimides, or benzimidazoles, a key component in some pharmaceuticals. wikipedia.org Copolymerization of aniline with nitroaniline has been shown to produce materials with tunable physicochemical properties, suggesting that polymers incorporating the title compound could offer unique solubility and processing characteristics. researchgate.net
Interdisciplinary Research Opportunities in Chemical Sciences and Materials Engineering
The potential properties of this compound create a bridge between pure chemical sciences and applied materials engineering.
Development of Advanced Materials: Materials science is an interdisciplinary field that combines chemistry and engineering to create new materials with specific functions. The predicted optical properties of this compound could be harnessed in materials engineering. For example, if it exhibits strong NLO behavior, it could be incorporated as a dopant into polymer matrices to create materials for optical switching or telecommunications. osti.gov
Sensor Technology: The sensitivity of the nitroaniline chromophore to its environment could be exploited to develop chemical sensors. By incorporating this molecule into a polymer film or onto the surface of nanomaterials, it might be possible to create colorimetric or fluorescent sensors for detecting specific analytes or changes in environmental polarity. Conjugated polymers are already known for their application in sensor technology. researchgate.net
Functional Coatings and Nanocomposites: The bulky and branched 3-methylbutan-2-yl group could impart specific solubility and morphological characteristics when the molecule is used to functionalize surfaces or nanoparticles. This could lead to applications in creating functional coatings with tailored hydrophobicity or as a component in nanocomposites where the molecule mediates the interaction between a polymer matrix and nanofillers. The development of such advanced materials often relies on merging different material types, such as polymers with conductive nanowires, to achieve novel functionalities. mit.edu
Potential Applications
Role in Organic Synthesis
Given its structure, N-(3-methylbutan-2-yl)-2-nitroaniline can serve as a versatile intermediate in organic synthesis. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This opens up pathways to a variety of more complex molecules, including those with potential biological activity. The bulky N-alkyl group could be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring. For example, substituted nitroanilines are used in the synthesis of dyes and pharmaceuticals. fiveable.mechegg.com
Potential in Advanced Materials Science
Substituted nitroanilines have been investigated for their nonlinear optical (NLO) properties. osti.gov The combination of an electron-donating group (the N-alkylamino group) and an electron-withdrawing group (the nitro group) on an aromatic ring can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. While specific studies on this compound in this area are not prominent, its structural motif suggests it could be a candidate for such investigations. The nature of the alkyl substituent can influence the crystal packing and, consequently, the bulk NLO properties of the material.
Conclusion
N-(3-methylbutan-2-yl)-2-nitroaniline is a member of the vast and important class of substituted aniline (B41778) derivatives. While specific research on this particular compound is limited, its chemical structure suggests a range of interesting properties and potential applications. As a derivative of the N-alkyl-2-nitroaniline scaffold, it holds promise as an intermediate in organic synthesis and as a potential component in the development of new materials. Further experimental investigation into its synthesis, properties, and applications is warranted to fully elucidate its scientific potential.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation (halide) | DMF, 100°C, 24h | 65–75 | |
| Microwave synthesis | 150 W, 100°C, 30min | 80–85 | |
| Purification | EtOAc/MeOH gradient | 90–95 |
Advanced: How do computational methods predict the reactivity and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:
- Charge distribution : The nitro group withdraws electron density, making the aromatic ring electrophilic. The 3-methylbutan-2-yl substituent induces steric effects, influencing regioselectivity in substitution reactions .
- Hydrogen bonding : Intramolecular H-bonding between the nitro group and amine hydrogen stabilizes the molecule, as shown by Mulliken charge analysis and reduced vibrational frequencies in FTIR spectra (e.g., N–H stretch at ~3350 cm⁻¹) .
- Thermal stability : Bond order analysis predicts decomposition pathways, correlating with thermogravimetric data (TGA) showing stability up to 200°C .
Q. Table 2: Key DFT Parameters
| Property | Calculation (B3LYP/6-31G**) | Experimental Observation |
|---|---|---|
| N–O bond length (Å) | 1.23 | 1.22 (X-ray) |
| H-bond energy (kcal/mol) | -4.5 | FTIR redshift confirmed |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FTIR : Identifies functional groups (e.g., nitro N–O stretches at 1520–1350 cm⁻¹, aromatic C–H bends at 800–600 cm⁻¹) .
- NMR :
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 223.1212) .
Advanced: What role does hydrogen bonding play in the compound’s stability and interactions with biological targets?
Answer:
- Intramolecular H-bonding : Stabilizes the planar conformation of the nitroaniline moiety, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Intermolecular interactions : Crystal packing analysis (e.g., X-ray) reveals H-bond networks involving the nitro group and solvent molecules, influencing solubility and crystallization behavior .
- Biological activity : Similar nitroaniline derivatives inhibit kinases by forming H-bonds with catalytic lysine residues (e.g., ATP-binding pockets), as shown in molecular docking studies .
Q. Table 3: H-Bonding Parameters in Crystal Structures
| Interaction | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O (nitro) | 2.65 | 155 | |
| C–H⋯O (solvent) | 3.10 | 135 |
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .
- Thermal stability : Use TGA to determine decomposition onset temperature (typically >200°C for nitroanilines) .
- Light sensitivity : Store in amber vials at –20°C; UV-vis spectroscopy tracks photodegradation (λ_max shifts from 350 nm to 310 nm upon nitro group modification) .
Advanced: What strategies resolve contradictions in reported biological activity data for nitroaniline derivatives?
Answer:
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific effects .
- Metabolite analysis : Use LC-MS to detect in situ conversion of the nitro group to reactive intermediates (e.g., hydroxylamines), which may skew activity data .
- Kinase selectivity screens : Employ kinase profiling arrays (e.g., Eurofins KinaseProfiler) to distinguish direct target inhibition from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
